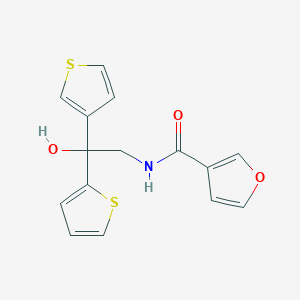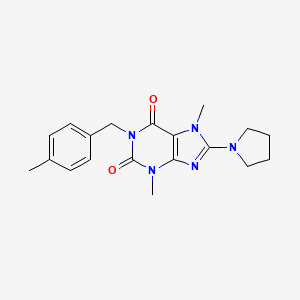
3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as DMMPD, is a synthetic compound that belongs to the class of purine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective antagonist of adenosine A1 receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity. 3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has also been shown to modulate the activity of ion channels and transporters, which play a crucial role in neuronal signaling.
Mecanismo De Acción
3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione acts as an antagonist of adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed in the brain. Adenosine A1 receptors are involved in the regulation of neurotransmitter release and synaptic plasticity, and their activation leads to the inhibition of neuronal activity. 3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione binds to the adenosine A1 receptor and blocks its activation, which leads to an increase in neuronal activity.
Biochemical and Physiological Effects:
3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been shown to modulate the activity of ion channels and transporters, which play a crucial role in neuronal signaling. It has been found to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has also been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in reward, motivation, and motor control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has several advantages for lab experiments. It is a potent and selective antagonist of adenosine A1 receptors, which makes it a useful tool for studying the role of these receptors in neuronal signaling. 3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is also relatively stable and can be easily synthesized in large quantities. However, 3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain experimental conditions. 3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione also has a relatively short half-life, which can limit its effectiveness in certain experimental paradigms.
Direcciones Futuras
There are several future directions for the study of 3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione. One area of interest is the role of adenosine A1 receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease. 3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. Future studies could investigate the potential of 3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione as a cognitive enhancer. Another area of interest is the development of new derivatives of 3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione with improved pharmacological properties, such as increased solubility and longer half-life. These derivatives could be useful tools for studying the role of adenosine A1 receptors in neuronal signaling.
Métodos De Síntesis
The synthesis of 3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves a multi-step process that starts with the reaction of 4-methylbenzylamine with 3,7-dimethylxanthine to form 1-(4-methylbenzyl)-3,7-dimethylxanthine. This intermediate is then reacted with pyrrolidine in the presence of acetic anhydride to produce 3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione. The final product is obtained after purification through recrystallization.
Propiedades
IUPAC Name |
3,7-dimethyl-1-[(4-methylphenyl)methyl]-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13-6-8-14(9-7-13)12-24-17(25)15-16(22(3)19(24)26)20-18(21(15)2)23-10-4-5-11-23/h6-9H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBQPVMDZQHZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C)N4CCCC4)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-dimethyl-1-(4-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

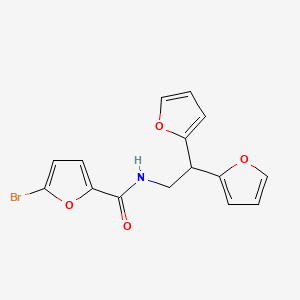


![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2623560.png)
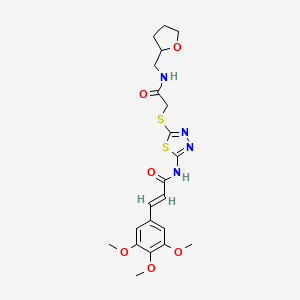
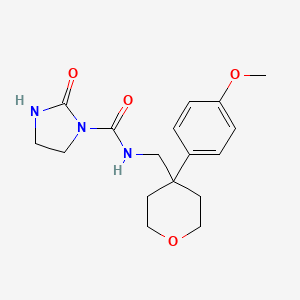

![(2E)-3-{4'-chloro-[1,1'-biphenyl]-3-yl}prop-2-enoic acid](/img/structure/B2623564.png)
![1-(benzo[d]thiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide](/img/structure/B2623568.png)
![4-[(3aS,4R,9bR)-7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B2623569.png)
![methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2623570.png)
![Methyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2623572.png)
![1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone](/img/structure/B2623576.png)
